molecular formula C12H17NO3 B1319061 tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate CAS No. 28387-66-8

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

Cat. No.: B1319061
CAS No.: 28387-66-8
M. Wt: 223.27 g/mol
InChI Key: JEQIMDDMLRIZKL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate: is an organic compound with the molecular formula C12H17NO3. It is known for its unique chemical structure, which includes a tert-butyl group, a hydroxyphenyl group, and a carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Scientific Research Applications

Chemistry: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in drug development and as a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . These hazard statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates or ureas.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-hydroxyphenyl)carbamate
  • tert-Butyl N-(3-methoxyphenyl)carbamate

Comparison: tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamate is unique due to the presence of the hydroxyphenyl group at the 3-position, which imparts specific reactivity and interaction capabilities. Compared to its analogs, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQIMDDMLRIZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593189
Record name tert-Butyl [(3-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28387-66-8
Record name tert-Butyl [(3-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-hydroxybenzylamine (Apin, 1.0 g, 8.1 mmole) was dissolved in DMF(25 ml). Triethylamine (0.33 ml, 2.4 mmole) and (BOC)2O (1.8 g, 8.1 mmole) were added, the mixture stirred over night at room temperature under argon atmosphere. The reaction was concentrated, chromatographed on silica gel (0 to 20% EtOAc/hexanes) to give the titled compound (400 mg, 22%). MH+223.0
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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